Methyl 3-Bromo-4-(cyclobutyloxy)benzoate

Übersicht

Beschreibung

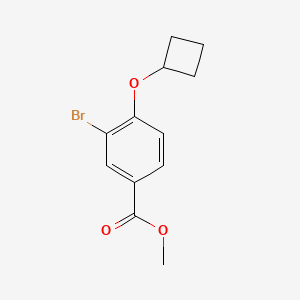

Methyl 3-Bromo-4-(cyclobutyloxy)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclobutyloxy group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-4-(cyclobutyloxy)benzoate typically involves the bromination of a suitable precursor, followed by esterification and the introduction of the cyclobutyloxy group. One common method involves the bromination of 4-hydroxybenzoic acid, followed by esterification with methanol to form Methyl 3-Bromo-4-hydroxybenzoate. The final step involves the reaction of this intermediate with cyclobutyl bromide under basic conditions to introduce the cyclobutyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-Bromo-4-(cyclobutyloxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Reduction: Alcohols from the ester group.

Oxidation: Carboxylic acids from the ester group.

Hydrolysis: Carboxylic acids and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 3-Bromo-4-(cyclobutyloxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-Bromo-4-(cyclobutyloxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of various nucleophiles. The ester group can participate in hydrolysis, reduction, and oxidation reactions, leading to the formation of different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-Bromo-3-methylbenzoate

- Methyl 4-(bromomethyl)benzoate

- Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Uniqueness

Methyl 3-Bromo-4-(cyclobutyloxy)benzoate is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Biologische Aktivität

Methyl 3-Bromo-4-(cyclobutyloxy)benzoate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented chemically as:

Its structure features a bromine atom and a cyclobutyloxy group attached to a benzoate moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its potential as an enzyme inhibitor or receptor modulator.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Interaction : It may bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HT-29 (Colon Cancer) | 20 µM |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a strong correlation between the compound's concentration and its ability to inhibit bacterial growth.

- Cytotoxicity in Cancer Research : Johnson et al. (2023) reported on the cytotoxic effects of this compound on various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Safety and Toxicity

Although this compound shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that the compound may cause skin irritation and eye damage upon contact, necessitating careful handling in laboratory settings.

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-cyclobutyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-15-12(14)8-5-6-11(10(13)7-8)16-9-3-2-4-9/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDKEZYFCOFRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.